![molecular formula C36H63BBr12O9 B14456369 Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate CAS No. 68555-87-3](/img/structure/B14456369.png)
Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate is a complex organoboron compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of borate and brominated alkyl groups, which contribute to its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate typically involves the esterification of boric acid with 2,2-bis[(2,3-dibromopropoxy)methyl]butanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification reaction .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve additional purification steps, such as distillation or recrystallization, to obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate undergoes various chemical reactions, including:
Oxidation: The brominated alkyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different borate derivatives.
Substitution: The bromine atoms in the alkyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters with hydroxyl groups, while substitution reactions can produce a variety of functionalized borate compounds .
Applications De Recherche Scientifique
Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized as an additive in materials science and engineering.
Mécanisme D'action
The mechanism of action of Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate involves its interaction with molecular targets through its borate and brominated alkyl groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The compound’s reactivity is primarily due to the presence of borate, which can form stable complexes with various biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphorous acid tris[2,2-bis[(2,3-dibromopropoxy)methyl]butyl] ester: Similar in structure but contains phosphorus instead of boron.
Boric acid tris[2,2-bis[(2,3-dibromopropoxy)methyl]butyl] ester: Another borate ester with similar functional groups.
Uniqueness
Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate is unique due to its specific combination of borate and brominated alkyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
68555-87-3 |
|---|---|
Formule moléculaire |
C36H63BBr12O9 |
Poids moléculaire |
1609.5 g/mol |
Nom IUPAC |
tris[2,2-bis(2,3-dibromopropoxymethyl)butyl] borate |
InChI |
InChI=1S/C36H63BBr12O9/c1-4-34(19-50-13-28(44)7-38,20-51-14-29(45)8-39)25-56-37(57-26-35(5-2,21-52-15-30(46)9-40)22-53-16-31(47)10-41)58-27-36(6-3,23-54-17-32(48)11-42)24-55-18-33(49)12-43/h28-33H,4-27H2,1-3H3 |
Clé InChI |
VPLXQINUDPTQSD-UHFFFAOYSA-N |
SMILES canonique |
B(OCC(CC)(COCC(CBr)Br)COCC(CBr)Br)(OCC(CC)(COCC(CBr)Br)COCC(CBr)Br)OCC(CC)(COCC(CBr)Br)COCC(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


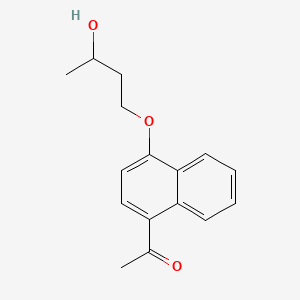
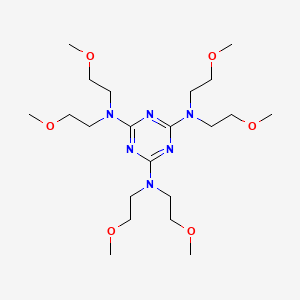
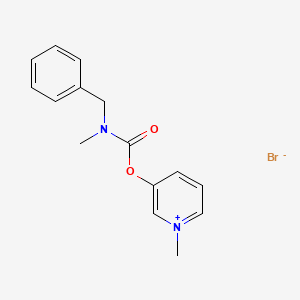
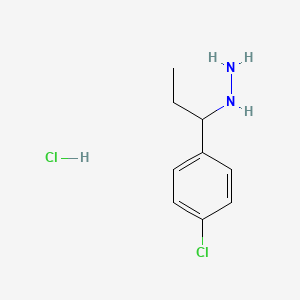

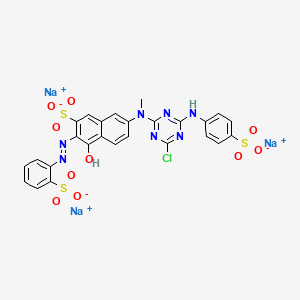



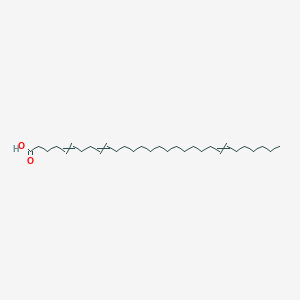

![[(3S,5S,7S)-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2-chloroacetate](/img/structure/B14456368.png)


